molecular formula C15H10ClN3 B2391495 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile CAS No. 881429-06-7

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile

Cat. No.: B2391495
CAS No.: 881429-06-7
M. Wt: 267.72
InChI Key: PSFXQDMAUJGVFZ-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a methylene malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted nitriles or imines.

Scientific Research Applications

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
  • 2-((5-(4-fluorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
  • 2-((5-(4-methylphenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile

Uniqueness

2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chloro substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c1-19-14(8-11(9-17)10-18)6-7-15(19)12-2-4-13(16)5-3-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFXQDMAUJGVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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